molecular formula C8H13Br B13195032 2-Bromobicyclo[3.2.1]octane

2-Bromobicyclo[3.2.1]octane

Katalognummer: B13195032
Molekulargewicht: 189.09 g/mol
InChI-Schlüssel: GCTUNFYRJIOGBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromobicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes a bromine atom attached to the bicyclo[321]octane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the bromination of bicyclo[3.2.1]octane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired brominated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromobicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Hydroxybicyclo[3.2.1]octane, cyanobicyclo[3.2.1]octane, aminobicyclo[3.2.1]octane.

    Elimination: Bicyclo[3.2.1]octene.

    Oxidation: Bicyclo[3.2.1]octanone.

    Reduction: Bicyclo[3.2.1]octane.

Wirkmechanismus

The mechanism of action of 2-Bromobicyclo[3.2.1]octane involves its interaction with various molecular targets, depending on the specific application. In synthetic chemistry, it acts as an electrophile in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. In biological systems, its bicyclic structure may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Bromobicyclo[3.2.1]octane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in various synthetic applications .

Eigenschaften

Molekularformel

C8H13Br

Molekulargewicht

189.09 g/mol

IUPAC-Name

2-bromobicyclo[3.2.1]octane

InChI

InChI=1S/C8H13Br/c9-8-4-2-6-1-3-7(8)5-6/h6-8H,1-5H2

InChI-Schlüssel

GCTUNFYRJIOGBR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CCC2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.